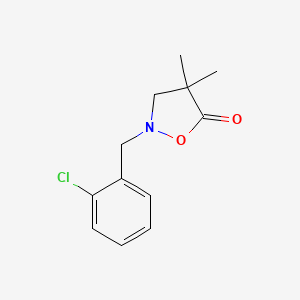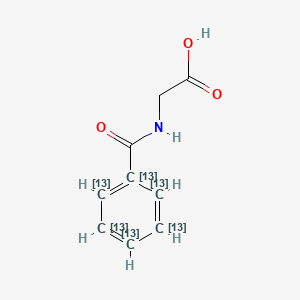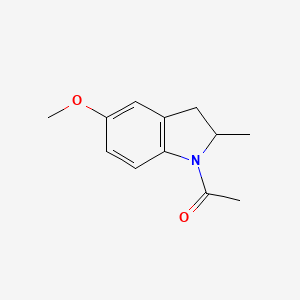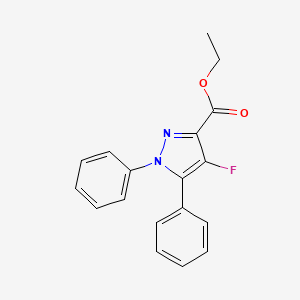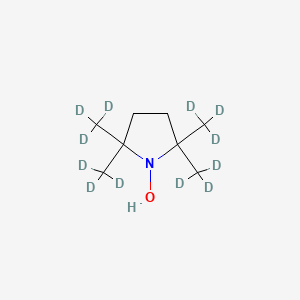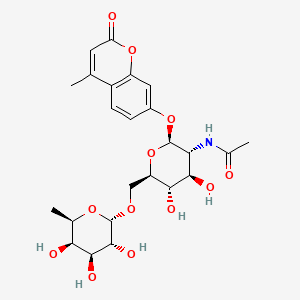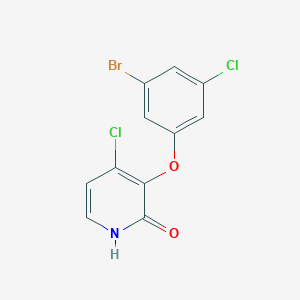
3-(3-Bromo-5-chlorophenoxy)-4-chloropyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one is a synthetic organic compound with a complex structure It contains a pyridinone core substituted with bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one typically involves multiple steps. One common route includes:
Bromination: Starting with a suitable phenol derivative, bromination is carried out using bromine in the presence of a catalyst.
Chlorination: The brominated phenol is then chlorinated using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The chlorinated phenol is coupled with a pyridinone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The phenoxy and pyridinone groups can interact with various enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-chlorophenol
- 4-chloro-3-(trifluoromethyl)phenol
- 3-(3-bromo-5-chlorophenoxy)-4-methylpyridin-2-amine
Uniqueness
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents provides distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H6BrCl2NO2 |
|---|---|
Molecular Weight |
334.98 g/mol |
IUPAC Name |
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-6-3-7(13)5-8(4-6)17-10-9(14)1-2-15-11(10)16/h1-5H,(H,15,16) |
InChI Key |
YNLOHEACLCNYPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)OC2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


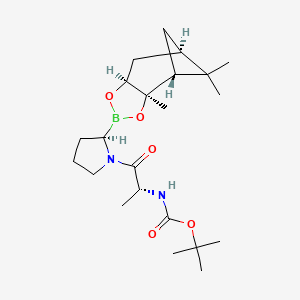

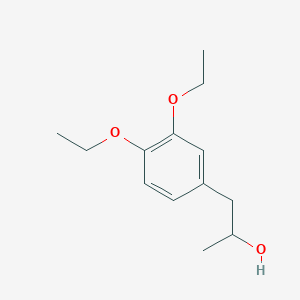
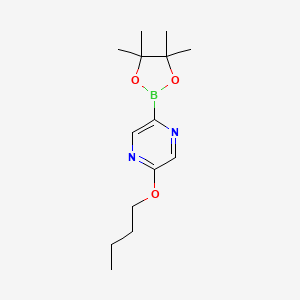
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)

